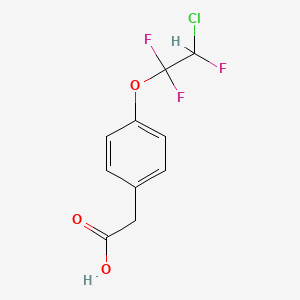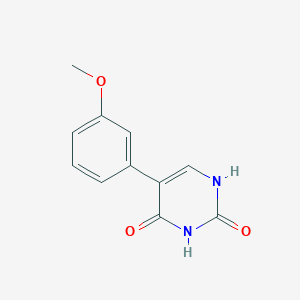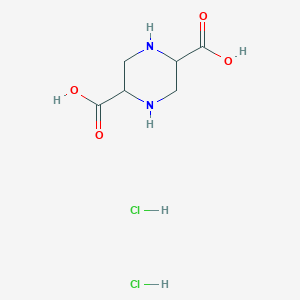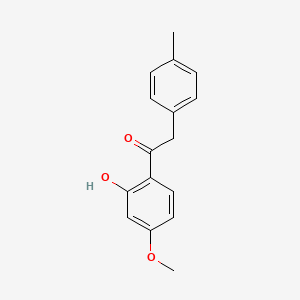
Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] is an organic compound with the molecular formula C14H10F4Cl2. It is also known by other names such as Bibenzyl, α,α,α’,α’-tetrafluoro-; α,α,α’,α’-Tetrafluorobibenzyl; and 1,1,2,2-Tetrafluoro-1,2-diphenylethane . This compound is characterized by the presence of two benzene rings connected by a tetrafluoroethane bridge, with chlorine atoms attached to the benzene rings.
Méthodes De Préparation
The synthesis of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] involves several steps. One common method is the reaction of 1,1,2,2-tetrafluoroethane with chlorobenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms on the benzene rings can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique chemical properties and reactivity.
Biology: Research is conducted to understand the biological interactions and potential effects of the compound on living organisms.
Medicine: The compound is investigated for its potential use in pharmaceuticals and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] can be compared with other similar compounds such as:
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis-: This compound has a similar structure but lacks the chlorine atoms on the benzene rings.
Benzene,1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with methyl groups instead of chlorine atoms and a non-fluorinated ethanediyl bridge.
Benzene,1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: This compound has a similar structure but with methyl groups instead of fluorine atoms.
The uniqueness of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFJDYJVWUNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)





